methyl 2-amino-3,6-dimethylbenzoate
CAS No.: 27023-00-3
Cat. No.: VC11553329
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27023-00-3 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | methyl 2-amino-3,6-dimethylbenzoate |
Standard InChI | InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3 |
Standard InChI Key | LRZISCCTJWWYAU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=C(C=C1)C)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-amino-3,6-dimethylbenzoate belongs to the class of ortho-substituted benzoic acid esters. Its molecular formula is , with a molecular weight of 179.22 g/mol . The compound’s structure features a benzene ring substituted with:
-
A methyl ester group at the 1-position,
-
An amino group (-NH) at the 2-position,
-
Methyl groups (-CH) at the 3- and 6-positions.
This substitution pattern creates steric hindrance around the amino group, which may influence its reactivity and intermolecular interactions. Comparative data from structurally similar compounds, such as methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3), suggest a boiling point range of 290–300°C and a logP value of approximately 2.25, indicating moderate lipophilicity .
Synthesis Methodologies
Direct Amination and Esterification
A common route for synthesizing amino-substituted benzoates involves the nitration of dimethylbenzoate precursors followed by reduction. For example, methyl 3,5-dibromo-2-aminobenzoate is synthesized via bromination of methyl 2-aminobenzoate using N-methyl-N-n-butylimidazole tribromide . Adapting this method, methyl 2-amino-3,6-dimethylbenzoate could plausibly be obtained through:
-
Nitration: Introducing a nitro group at the 2-position of 3,6-dimethylbenzoic acid.
-
Reduction: Converting the nitro group to an amino group using catalysts like palladium on carbon.
-
Esterification: Reacting the resulting acid with methanol under acidic conditions.
This pathway mirrors the synthesis of ethyl 4-amino-3,5-dimethylbenzoate, where halogenated methane and protective agents are employed to achieve regioselective methylation .
Alternative Aromatization Strategies
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5) is synthesized via aromatization of hydroxycyclohexenones using dehydrogenation agents like N-haloimides . For the target compound, replacing hydroxyl groups with amino groups would require selective protection-deprotection steps, such as:
-
Hydroxylation: Forming dihydroxy intermediates.
-
Amination: Substituting hydroxyl groups with amino groups via nucleophilic substitution.
-
Esterification: Finalizing the methyl ester group.
Physicochemical Properties
While experimental data for methyl 2-amino-3,6-dimethylbenzoate are sparse, extrapolations from analogs suggest:
The amino group’s basicity (pKa ~8–9) and the ester’s hydrolytic stability under acidic conditions are critical for storage and handling .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Amino-substituted benzoates are pivotal in synthesizing bioactive molecules. For instance, ethyl 4-amino-3,5-dimethylbenzoate is a precursor to 2,6-dimethylaniline, a building block for nonsteroidal anti-inflammatory drugs . Methyl 2-amino-3,6-dimethylbenzoate could similarly serve in:
-
Anticancer Agents: Analogous to methyl atratate, which modulates epithelial-mesenchymal transition factors in prostate cancer cells .
-
Opioid Antagonists: Structural analogs like (2S)-Mdcp are used in peptide-based therapeutics .
Material Science and Fragrance Industry
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a key odorant in oakmoss extracts, imparting earthy-mossy notes . The amino derivative may exhibit unique coordination properties, potentially acting as a ligand in metal-organic frameworks (MOFs) or photoresponsive materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume